molecular formula C22H17IN2O2 B6076143 N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide

N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide

Cat. No.: B6076143
M. Wt: 468.3 g/mol
InChI Key: RSVVWMGPKMLSKP-HMMYKYKNSA-N
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Description

N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide is a secondary carboxamide compound It is characterized by its complex structure, which includes an anilino group, a phenylprop-1-en-2-yl group, and an iodobenzamide group

Preparation Methods

The synthesis of N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route generally starts with the preparation of the anilino and phenylprop-1-en-2-yl intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may influence signal transduction pathways and cellular processes .

Comparison with Similar Compounds

N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide can be compared with other similar compounds such as:

Properties

IUPAC Name

N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17IN2O2/c23-19-14-8-7-13-18(19)21(26)25-20(15-16-9-3-1-4-10-16)22(27)24-17-11-5-2-6-12-17/h1-15H,(H,24,27)(H,25,26)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVVWMGPKMLSKP-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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